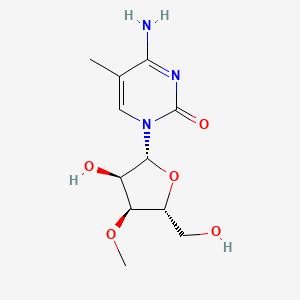

3'-O-Methyl-5-methylcytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3'-O-Methyl-5-methylcytidine is a useful research compound. Its molecular formula is C11H17N3O5 and its molecular weight is 271.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Biology Research

The incorporation of 3'-O-Me-5-mC into oligonucleotides has been shown to enhance hybridization efficiency and stability. This modification can improve the performance of probes and primers in various assays, including quantitative PCR (qPCR) and in situ hybridization. The hydrophobic nature of the methyl groups helps to stabilize the duplex formation, which is critical for accurate detection and quantification of nucleic acids.

Benefits in Oligonucleotide Design

- Increased Thermal Stability : The presence of methyl groups raises the melting temperature (T_m) of oligonucleotides, facilitating better hybridization under stringent conditions.

- Reduced Secondary Structures : 3'-O-Me modifications can help overcome secondary structures in target nucleic acids that might hinder annealing during amplification processes.

- Enhanced Sensitivity : These modifications lead to improved sensitivity in qPCR assays, especially with challenging sequences.

Epigenetic Studies

3'-O-Me-5-mC plays a crucial role in epigenetic regulation by influencing DNA methylation patterns. It is involved in the modulation of gene expression through its effect on chromatin structure and function. Research indicates that methylated cytosines can recruit specific proteins that alter chromatin dynamics, thereby regulating transcriptional activity.

Research Findings

- Studies have demonstrated that oligonucleotides containing 3'-O-Me-5-mC can effectively probe methylation status at specific gene promoters, which is vital for understanding diseases like cancer where aberrant methylation patterns are prevalent .

- The dynamic interplay between methylation and demethylation processes mediated by TET proteins has been linked to various biological outcomes, including cellular differentiation and response to environmental stimuli .

Therapeutic Applications

The therapeutic potential of 3'-O-Me-5-mC is being explored in the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These molecules leverage the modification to enhance their stability, reduce immunogenicity, and improve target specificity.

Case Studies

- Antisense Oligonucleotides : Clinical applications include mipomersen (Kynamro®), which utilizes modified nucleotides to reduce immune responses while effectively targeting mRNA for degradation. This approach minimizes off-target effects and enhances therapeutic efficacy .

- Gene Therapy : Modified RNA platforms using 3'-O-Me-5-mC have shown promise in gene therapy applications by facilitating sustained expression of therapeutic genes. For instance, self-amplifying RNA constructs incorporating this modification have demonstrated robust expression profiles in vivo .

Propriétés

Numéro CAS |

2086327-74-2 |

|---|---|

Formule moléculaire |

C11H17N3O5 |

Poids moléculaire |

271.27 g/mol |

Nom IUPAC |

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one |

InChI |

InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-7(16)8(18-2)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 |

Clé InChI |

NQWWPNJIDJMFGO-FDDDBJFASA-N |

SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC)O |

SMILES isomérique |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OC)O |

SMILES canonique |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC)O |

Séquence |

N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.